1-(2-Chloropropyl)-3-cyclohexylurea

Description

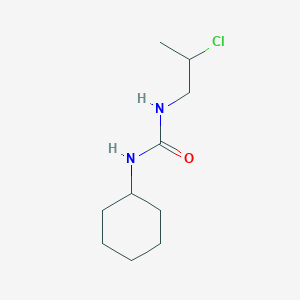

1-(2-Chloropropyl)-3-cyclohexylurea (CAS: 33024-50-9) is a urea derivative characterized by a chloropropyl group and a cyclohexyl substituent. Its molecular structure includes a urea backbone (-NH-CO-NH-) with a 2-chloropropyl chain and a cyclohexylcarbamoylamino group. This compound is referenced under multiple synonyms, including NSC102252 and DTXSID00295474, and is utilized in research contexts, though its specific pharmacological or industrial applications remain less documented compared to analogs like CCNU (Lomustine) .

Properties

CAS No. |

13908-75-3 |

|---|---|

Molecular Formula |

C10H19ClN2O |

Molecular Weight |

218.72 g/mol |

IUPAC Name |

1-(2-chloropropyl)-3-cyclohexylurea |

InChI |

InChI=1S/C10H19ClN2O/c1-8(11)7-12-10(14)13-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,12,13,14) |

InChI Key |

LMDNWEYBVLKLNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)NC1CCCCC1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropropyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexyl isocyanate} + \text{2-Chloropropylamine} \rightarrow \text{1-(2-Chloropropyl)-3-cyclohexylurea} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chloropropyl)-3-cyclohexylurea may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropropyl)-3-cyclohexylurea can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to produce corresponding amines and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Various substituted ureas depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, potentially leading to amines.

Hydrolysis: Cyclohexylamine and 2-chloropropylamine.

Scientific Research Applications

1-(2-Chloropropyl)-3-cyclohexylurea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The urea moiety can interact with hydrogen bond donors and acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions:

| Compound Name | Substituents | Molecular Formula | Key Applications/Hazards |

|---|---|---|---|

| 1-(2-Chloropropyl)-3-cyclohexylurea | 2-Chloropropyl, cyclohexylurea | C13H22ClN3O | Research compound; limited toxicity data |

| CCNU (Lomustine) | 2-Chloroethyl, nitroso group | C9H16ClN3O2 | Antineoplastic agent; carcinogenic (IARC) |

| 3-[3-(Dimethylamino)propyl]-1-phenylurea | Dimethylaminopropyl, phenylurea | C12H19N3O | No classified hazards; industrial precautions |

| 1,3-Dipropylurea (Imp. B(EP)) | Dual propyl groups | C7H16N2O | Pharmaceutical impurity; standardized |

Key Observations:

- Chlorinated Side Chains: Both 1-(2-Chloropropyl)-3-cyclohexylurea and CCNU feature chloroalkyl groups, but CCNU’s nitroso moiety (added via nitrosation) is linked to its carcinogenicity and antineoplastic activity, unlike the non-nitrosated chloropropyl derivative .

- Cyclohexyl vs.

- Safety Profiles: 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks classified health hazards but requires respiratory and dermal protection due to unverified toxicology . In contrast, CCNU is explicitly carcinogenic .

Research Implications and Data Gaps

- Pharmacological Potential: The chloropropyl-cyclohexylurea structure may offer a template for modifying lipophilicity and targeting specific receptors, though activity data are absent in the provided evidence.

- Comparative Hazards: CCNU’s nitroso group underscores the importance of structural modifications in toxicity, suggesting that 1-(2-Chloropropyl)-3-cyclohexylurea’s absence of this group may reduce carcinogenic risk, though this remains unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.